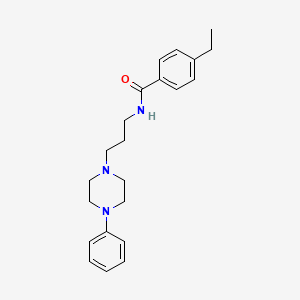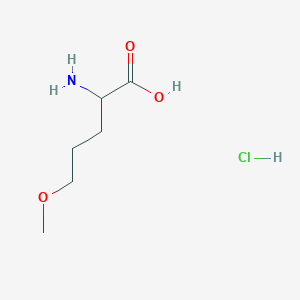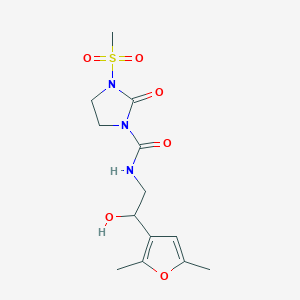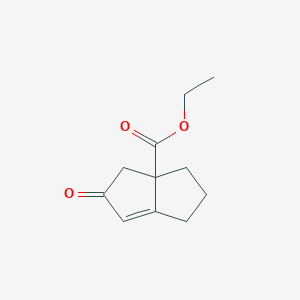![molecular formula C23H29Cl2NO2S B2540945 2,5-dicloro-N-[4-(4-pentilciclohexil)fenil]bencenosulfonamida CAS No. 478041-42-8](/img/structure/B2540945.png)
2,5-dicloro-N-[4-(4-pentilciclohexil)fenil]bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C23H29Cl2NO2S and a molar mass of 454.45 g/mol This compound is known for its unique structural properties, which include a dichlorobenzene ring and a sulfonamide group attached to a cyclohexylphenyl moiety
Aplicaciones Científicas De Investigación
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
Target of Action
A structurally similar compound, a sulfonamide chalcone, has been suggested to interact with the binding sites of retinoic acid receptors alpha and beta (rarα and rarβ) .
Mode of Action
Based on the structural similarity to sulfonamide chalcones, it can be inferred that it might interact with its targets in a similar manner . The compound likely binds to the active sites of its target proteins, leading to changes in their function.
Biochemical Pathways
Given the potential interaction with rarα and rarβ, it might influence the retinoic acid signaling pathway .
Result of Action
A structurally similar compound, a sulfonamide chalcone, has been shown to exhibit potent anticancer activity . This suggests that 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide might also have potential therapeutic effects.
Métodos De Preparación
The synthesis of 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the dichlorobenzene ring and the sulfonamide group. One common synthetic route includes the following steps:
Formation of the Dichlorobenzene Ring: This can be achieved through chlorination of benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the dichlorobenzene with a sulfonyl chloride derivative in the presence of a base like pyridine.
Cyclohexylphenyl Moiety Addition: The final step involves the coupling of the cyclohexylphenyl group to the sulfonamide derivative through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines.
Comparación Con Compuestos Similares
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:
2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide: This compound has a nitrophenyl group instead of a cyclohexylphenyl group, which may result in different reactivity and biological activity.
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide: The presence of methyl groups instead of the cyclohexylphenyl moiety can lead to variations in chemical properties and applications.
Propiedades
IUPAC Name |
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2NO2S/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)26-29(27,28)23-16-20(24)12-15-22(23)25/h10-18,26H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYOHHODXIHUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2540866.png)
![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)


![3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2540877.png)
![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)
![N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2540882.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)
![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)

![Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2540873.png)

![N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2540875.png)
